Cas no 2248325-86-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate is a specialized fluorinated organic compound featuring a phthalimide core linked to a difluorophenylpropanoate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate for pharmaceuticals or agrochemicals. The presence of difluorinated and aromatic groups enhances its potential as a building block for bioactive molecules, offering improved metabolic stability and lipophilicity. Its ester linkage allows for further functionalization, while the isoindole-1,3-dione scaffold contributes to robust chemical stability. Suitable for controlled reactions, this compound is optimized for precision applications in drug discovery and material science.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate structure
2248325-86-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate
CAS No:2248325-86-0
MF:C17H11F2NO4
MW:331.270351648331
CID:6602710
PubChem ID:165729671
Update Time:2025-08-05

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate
    • 2248325-86-0
    • EN300-6517337
    • Inchi: 1S/C17H11F2NO4/c18-17(19,11-6-2-1-3-7-11)10-14(21)24-20-15(22)12-8-4-5-9-13(12)16(20)23/h1-9H,10H2
    • InChI Key: YQZWETDGDGZNHS-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1)(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)F

Computed Properties

  • Exact Mass: 331.06561416g/mol
  • Monoisotopic Mass: 331.06561416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate (CAS No. 2248325-86-0)

The compound 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate (CAS No. 2248325-86-0) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of isoindole derivatives and exhibits unique chemical properties due to its functional groups. The isoindole ring system, combined with the ester functionality and fluorinated substituents, makes this compound a valuable molecule in various research and industrial applications.

Isoindole derivatives have been extensively studied in recent years due to their potential in drug discovery and material science. The 1,3-dioxo group in this compound contributes to its stability and reactivity, making it a promising candidate for further exploration. The presence of fluorine atoms in the molecule enhances its electronic properties, which can be advantageous in applications such as fluorescence imaging and optoelectronic devices.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The phenyl group attached to the fluorinated propanoate moiety in this compound provides additional aromaticity and hydrophobicity, which are critical for drug-like properties such as bioavailability and target specificity. Researchers have also explored the use of this compound as a building block for constructing more complex molecules with enhanced biological activities.

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-phenylpropanoate involves a multi-step process that combines organic synthesis techniques such as nucleophilic substitution and cyclization reactions. The isolation and purification of this compound require advanced chromatographic methods to ensure high purity levels. Its characterization has been carried out using various spectroscopic techniques like NMR and IR spectroscopy, confirming its molecular structure and functional groups.

In terms of applications, this compound has shown potential in the field of organic electronics due to its conjugated system and fluorine substitution. Recent research has demonstrated its ability to act as a charge transport material in organic light-emitting diodes (OLEDs), where its electronic properties play a crucial role in device performance. Additionally, its use as a precursor for synthesizing other isoindole-based compounds has opened new avenues for material development.

The ester functionality in this compound also makes it amenable to further chemical modifications. For instance, hydrolysis of the ester group can yield carboxylic acids or their corresponding salts, which can be used in subsequent reactions to create derivatives with tailored properties. This versatility underscores the importance of this compound as a versatile building block in organic synthesis.

From an environmental perspective, the handling and disposal of this compound must adhere to standard laboratory safety protocols. Although it is not classified as a hazardous chemical under current regulations, proper precautions should be taken to minimize exposure during synthesis and handling.

In conclusion, 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,3-difluoro-3-ph enylpropanoate (CAS No. 2248325 -86 -0) is a significant molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working in drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new potential uses for this compound, its role in advancing scientific knowledge is expected to grow significantly.

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